molecular formula C19H14Cl3NO3 B5203801 2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate

Cat. No.: B5203801
M. Wt: 410.7 g/mol
InChI Key: OOKPRQBTTPHDER-UHFFFAOYSA-N
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Description

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trichlorophenoxy group and a naphthylcarbamate moiety. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate typically involves the following steps:

  • Preparation of 2-(2,4,6-trichlorophenoxy)ethyl chloride: : This intermediate is synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

  • Formation of this compound: : The intermediate 2-(2,4,6-trichlorophenoxy)ethyl chloride is then reacted with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the trichlorophenoxy group.

Scientific Research Applications

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-trichlorophenoxy)ethyl N-propylcarbamate
  • 2-(2,4,6-trichlorophenoxy)ethyl N-phenylcarbamate
  • 2-(2,4,6-trichlorophenoxy)ethyl N-methylcarbamate

Uniqueness

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate is unique due to the presence of the naphthylcarbamate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3NO3/c20-13-10-15(21)18(16(22)11-13)25-8-9-26-19(24)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-7,10-11H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPRQBTTPHDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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